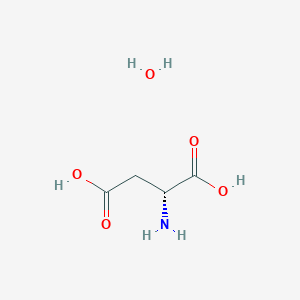
d-Aspartate monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
d-Aspartate monohydrate is a naturally occurring amino acid derivative that plays a significant role in various biological processes. It is one of the two enantiomers of aspartic acid, the other being l-aspartic acid. This compound is involved in the synthesis of proteins and neurotransmitters and has been studied for its potential effects on hormone regulation and reproductive functions .
准备方法
Synthetic Routes and Reaction Conditions: d-Aspartate monohydrate can be synthesized through several methods, including chemical synthesis, enzymatic conversion, and fermentation. The chemical synthesis typically involves the racemization of l-aspartic acid under specific conditions to produce d-aspartic acid. Enzymatic conversion uses aspartate racemase to convert l-aspartic acid to d-aspartic acid. Fermentation processes involve the use of microorganisms to produce d-aspartic acid from various substrates .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to optimize the yield of d-aspartic acid. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain pure this compound .
化学反应分析
Types of Reactions: d-Aspartate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems and its applications in research and industry.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product and the specific application. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under neutral or slightly basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions can produce oxaloacetate, while reduction reactions may yield aspartate derivatives. Substitution reactions can lead to the formation of various amino acid analogs .
科学研究应用
d-Aspartate monohydrate has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it is studied for its role in neurotransmission and hormone regulation. In medicine, this compound is investigated for its potential effects on reproductive health and its use as a dietary supplement to enhance athletic performance. Additionally, it has applications in the food and pharmaceutical industries as a precursor for the synthesis of various compounds .
作用机制
The mechanism of action of d-aspartate monohydrate involves its interaction with specific molecular targets and pathways. It is known to modulate the release of neurotransmitters such as dopamine and serotonin by acting on their transporters. This compound also influences the synthesis and secretion of hormones like testosterone and luteinizing hormone by acting on the hypothalamus and pituitary gland. These interactions are mediated through various signaling pathways, including the activation of specific receptors and enzymes .
相似化合物的比较
Similar Compounds: Similar compounds to d-aspartate monohydrate include l-aspartic acid, l-glutamic acid, and d-glutamic acid. These compounds share structural similarities and participate in similar biochemical pathways.
Uniqueness: this compound is unique due to its specific role in modulating neurotransmitter release and hormone synthesis. Unlike l-aspartic acid, which is primarily involved in protein synthesis, this compound has distinct functions in the central nervous system and endocrine system. Its ability to influence reproductive functions and enhance athletic performance sets it apart from other amino acids .
属性
分子式 |
C4H9NO5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2R)-2-aminobutanedioic acid;hydrate |
InChI |
InChI=1S/C4H7NO4.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H2/t2-;/m1./s1 |
InChI 键 |
LBXRPPWPQUZKBO-HSHFZTNMSA-N |
手性 SMILES |
C([C@H](C(=O)O)N)C(=O)O.O |
规范 SMILES |
C(C(C(=O)O)N)C(=O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide](/img/structure/B13397341.png)
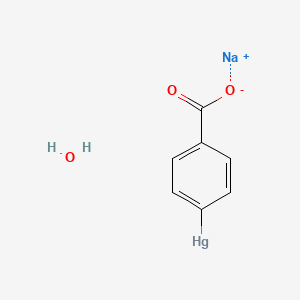
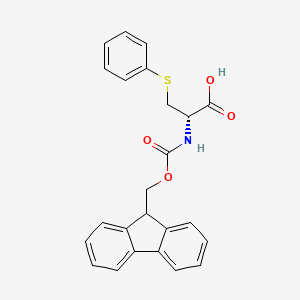
![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)

![(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B13397366.png)
![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)
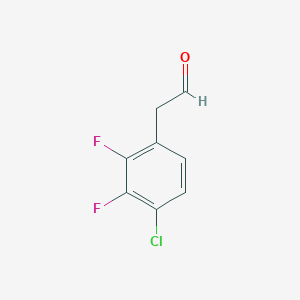
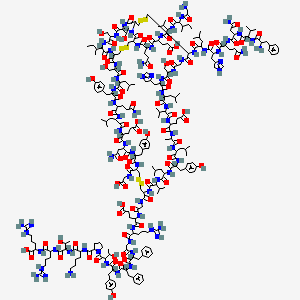
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)

